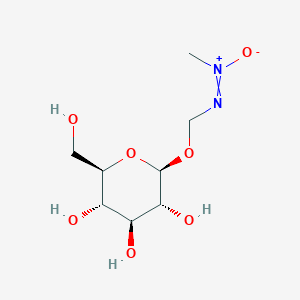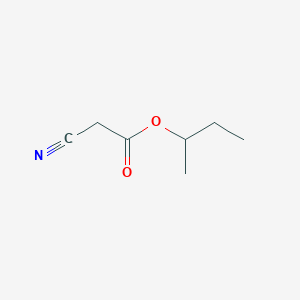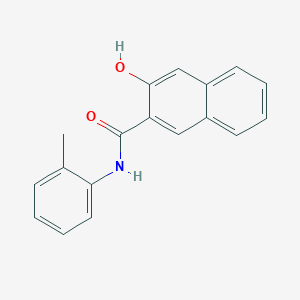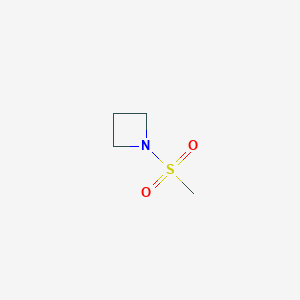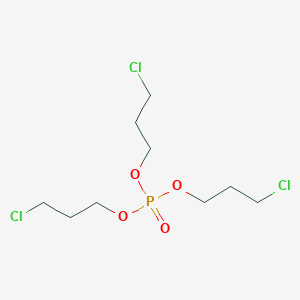
三(3-氯丙基)磷酸酯
描述
Tris(3-chloropropyl)phosphate (TCPP) is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It has low toxicity, is non-corrosive, moisture-proof, and anti-static .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . Commercially available TCPP is a mixture of four structural isomers: tris(1-chloro-2-propyl) phosphate (TCPP-1), bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (TCPP-2), bis(2-chloropropyl) 2-chloroispropyl phosphate (TCPP-3), and tris(2-chloropropyl) phosphate (TCPP-4) .Molecular Structure Analysis
The molecular formula of TCPP is C9H18Cl3O4P . It has an average mass of 327.570 Da and a monoisotopic mass of 326.000824 Da .Chemical Reactions Analysis
TCPP is an environmentally abundant organophosphate ester (OPE). It is comprised of four isomers with seven possible structures . The most abundant and most often reported TCPP isomer is tris(2-chloro-1-methylethyl) phosphate, also known as tris(chloroisopropyl) phosphate (TCiPP, referred to hereafter as TCPP1) .Physical And Chemical Properties Analysis
TCPP has a density of 1.3±0.1 g/cm³, a boiling point of 406.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 70.4±0.3 cm³ and a molar volume of 254.5±3.0 cm³ .科学研究应用
TCPP 是一种广泛使用的有机磷阻燃剂,通常存在于室内环境中,包括室内灰尘和电子设备中。它的存在反映了特定建筑材料和消费产品的用途 (Marklund, Andersson, & Haglund, 2003)。
TCPP 包含几种异构体,它们的丰度和潜在影响各不相同。了解这些异构体的分布可以洞察 TCPP 的环境归宿 (Truong, Diamond, Helm, & Jantunen, 2017)。
TCPP 的遗传毒性和毒性效应已在不同的生物系统中得到研究,包括人淋巴细胞、微藻和细菌,突出了对水生生物和人类的潜在风险 (Antonopoulou 等人,2022)。
该化合物还存在于海洋上空的空气颗粒中,并在北极和南极等偏远地区被检测到,表明其具有远距离大气传输的潜力 (Möller 等人,2012)。
已经开发出分析方法来定量生物样品中的 TCPP,这对于评估其在长期暴露研究中的安全性和毒性至关重要 (Collins 等人,2018)。
TCPP 的阻燃性能已在各种商业产品中得到利用,尤其是在聚氨酯泡沫等软质塑料产品中 (Aston, Noda, Seiber, & Reece, 1996)。
人类接触 TCPP 的证据是尿液中的代谢物,这提供了有关接触模式和潜在健康风险的宝贵信息 (Castorina 等人,2017)。
TCPP 及其类似物已被检查其对培养的禽肝细胞和神经元细胞的细胞毒性和对 mRNA 表达的影响,有助于我们了解其对野生动物的影响 (Crump, Chiu, & Kennedy, 2012)。
安全和危害
属性
IUPAC Name |
tris(3-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURXYYHORRGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCCCl)OCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862522 | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(3-chloropropyl)phosphate | |
CAS RN |
1067-98-7, 26248-87-3 | |
| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



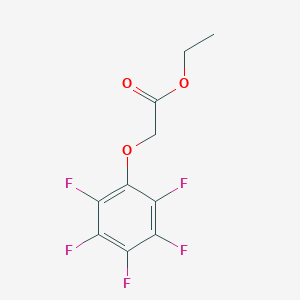
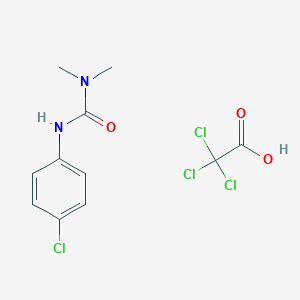
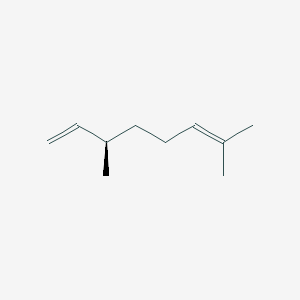
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
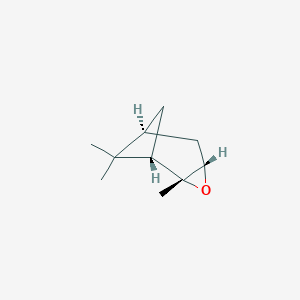
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
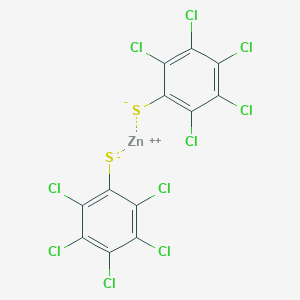
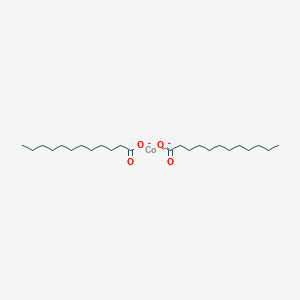
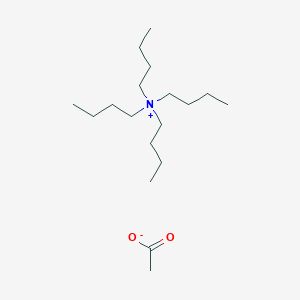
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
